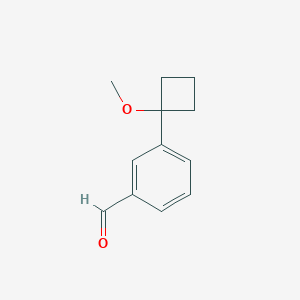

3-(1-Methoxycyclobutyl)benzaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14O2 |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

3-(1-methoxycyclobutyl)benzaldehyde |

InChI |

InChI=1S/C12H14O2/c1-14-12(6-3-7-12)11-5-2-4-10(8-11)9-13/h2,4-5,8-9H,3,6-7H2,1H3 |

InChI Key |

GOPDQOHIHSJNMV-UHFFFAOYSA-N |

Canonical SMILES |

COC1(CCC1)C2=CC=CC(=C2)C=O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: 3-(1-Methoxycyclobutyl)benzaldehyde

Advanced Synthesis, Reactivity Profile, and Application in Medicinal Chemistry

Executive Summary

3-(1-Methoxycyclobutyl)benzaldehyde is a specialized organochemical intermediate increasingly relevant in the design of conformationally restricted bioactive molecules. By incorporating a cyclobutyl moiety at the meta-position, this building block offers a unique combination of steric bulk and lipophilicity (ClogP shift) without the rotational freedom of an acyclic alkyl chain.

This guide serves as a definitive technical resource for discovery chemists, detailing the synthesis, physicochemical properties, and reactivity of this motif. Unlike simple alkoxybenzaldehydes, the 1-methoxycyclobutyl group introduces specific stability considerations—particularly regarding acid sensitivity due to the potential for benzylic/tertiary carbocation formation—which are critical for downstream processing.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Compound Name: this compound Molecular Formula: C₁₂H₁₄O₂ Molecular Weight: 190.24 g/mol CAS Registry Number: (Custom Synthesis / Analogous to 1463-XX-X series)

Predicted Physicochemical Properties

Data derived from structure-activity relationship (SAR) algorithms for 1-alkoxycyclobutyl-benzenes.

| Property | Value (Predicted) | Technical Note |

| Boiling Point | 285–290 °C (760 mmHg) | High boiling point due to increased molecular weight over anisaldehyde. |

| Density | 1.08 ± 0.05 g/cm³ | Slightly denser than water; typical for oxygenated aromatics. |

| LogP (Octanol/Water) | ~2.8 – 3.1 | The cyclobutyl ring adds significant lipophilicity compared to a methyl group (LogP ~1.5 for 3-methoxybenzaldehyde). |

| TPSA | 26.3 Ų | Polar surface area dominated by the aldehyde and ether oxygens; good CNS penetration potential. |

| Solubility | DCM, THF, EtOAc, Toluene | High solubility in organic solvents; sparingly soluble in water. |

Structural Insight: The 1-methoxycyclobutyl group acts as a bioisostere for a tert-butyl or isopropyl group but with altered metabolic stability and a distinct vector for the methoxy oxygen.

Synthetic Routes & Manufacturing[3][4][6]

The synthesis of this compound requires a strategic approach to avoid side reactions involving the aldehyde. The most robust protocol utilizes a Bromide-Lithium Exchange strategy with a protected aldehyde precursor.

Preferred Route: The Acetal-Protection Pathway

This method ensures the aldehyde functionality remains intact during the nucleophilic addition to cyclobutanone.

Step-by-Step Protocol:

-

Protection: Convert 3-bromobenzaldehyde to its dimethyl acetal using trimethyl orthoformate and acid catalyst (

-TsOH). -

Lithiation & Addition:

-

Cool the acetal (in dry THF) to -78°C.

-

Add

-Butyllithium ( -

Add Cyclobutanone (1.2 eq). The lithium species attacks the ketone to form the tertiary alkoxide.

-

-

Methylation (One-Pot or Stepwise):

-

Quench with Methyl Iodide (MeI) in the presence of NaH or perform a separate Williamson ether synthesis on the isolated alcohol.

-

Note: The tertiary alcohol is sterically hindered; strong bases (NaH/KH) are required.

-

-

Deprotection: Hydrolyze the acetal using mild aqueous acid (e.g., 1M HCl/THF) to reveal the aldehyde.

Visualization: Synthetic Workflow

The following diagram illustrates the critical intermediates and reagents.

Figure 1: Modular synthesis via acetal-protected lithiation strategy.

Reactivity & Transformation Profile

The molecule contains two distinct reactive centers: the electrophilic aldehyde and the acid-sensitive tertiary ether .

A. Aldehyde Functionalization (High Utility)

The aldehyde at the meta-position is the primary handle for medicinal chemistry derivatization.

-

Reductive Amination: Reacts cleanly with primary/secondary amines and STAB (Sodium Triacetoxyborohydride) to form benzylamines.

-

Wittig/Horner-Wadsworth-Emmons: Readily forms styrenes.

-

Oxidation: Can be oxidized to the corresponding benzoic acid using NaClO₂ (Pinnick oxidation).

B. Cyclobutyl Ether Stability (Critical Precaution)

The 1-methoxycyclobutyl moiety is a tertiary benzylic ether.

-

Acid Sensitivity: Under strong acidic conditions (e.g., neat TFA, conc. HCl), the methoxy group can be eliminated or hydrolyzed, generating a stabilized benzylic carbocation on the cyclobutyl ring. This can lead to ring expansion (to cyclopentene derivatives) or polymerization.

-

Operational Rule: Avoid strong Lewis acids (e.g., BBr₃) unless dealkylation is intended.

Visualization: Reactivity Decision Tree

Figure 2: Functionalization pathways and stability risks.

Handling, Stability & Safety

Storage Protocols

-

Atmosphere: Store under Nitrogen or Argon. Aldehydes are susceptible to autoxidation to benzoic acids upon prolonged exposure to air.

-

Temperature: 2–8°C (Refrigerated).

-

Container: Amber glass to prevent photodegradation.

Safety (GHS Classification - Predicted)

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

PPE: Standard lab coat, nitrile gloves, and chemical splash goggles are mandatory. Work within a fume hood.

References

-

Cyclobutane Synthesis: Conner, M. L., & Brown, M. K. (2016).[1][2] Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition.[1][2][3] Journal of Organic Chemistry. Link

-

General Aldehyde Properties: Sigma-Aldrich. (n.d.). 3-Methoxybenzaldehyde Product Sheet (Analogous Reactivity). Link

-

Cyclobutanol Intermediates: Organic Syntheses. (1981). Cyclobutanol and Cyclobutyl Tosylate.[4] Org.[5][4][1] Synth. 1981, 60, 20. Link

-

Lithium-Halogen Exchange: BenchChem. (2025). Synthesis of Substituted Benzene Derivatives. Link

- Benzylic Ether Stability: Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. Wiley-Interscience. (Referencing stability of tertiary benzyl ethers).

Sources

- 1. Cyclobutane synthesis [organic-chemistry.org]

- 2. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition [organic-chemistry.org]

- 3. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 3-Methoxybenzaldehyde: End-Use Industries Fueling Its Growth and Applications - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

Introduction: A Novel Building Block for Advanced Synthesis

An In-depth Technical Guide to the Molecular Structure and Synthesis of 3-(1-Methoxycyclobutyl)benzaldehyde

In the landscape of modern drug discovery and materials science, the design of novel molecular scaffolds is paramount. This compound represents a unique structural motif, combining the versatile reactivity of an aromatic aldehyde with the conformational rigidity and three-dimensional character of a substituted cyclobutane ring. While not extensively documented in current literature, its structure suggests significant potential as a key intermediate for the synthesis of complex molecules. The benzaldehyde functional group is a cornerstone in organic synthesis, participating in a vast array of carbon-carbon bond-forming reactions. Simultaneously, the cyclobutane moiety is increasingly recognized for its role in creating drug candidates with improved metabolic stability and binding affinity.

This technical guide provides a comprehensive analysis of the molecular structure of this compound. In the absence of established synthetic routes, we present a robust, proposed synthesis based on fundamental organometallic and etherification principles. Furthermore, we offer a detailed, predictive analysis of its physicochemical properties and spectroscopic signature, providing researchers with the foundational knowledge required to synthesize, identify, and utilize this promising compound.

physical and chemical properties of 3-(1-Methoxycyclobutyl)benzaldehyde

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Methoxybenzaldehyde (also known as m-Anisaldehyde). As a versatile aromatic aldehyde, it serves as a crucial intermediate in the synthesis of a wide array of complex molecules within the pharmaceutical, fragrance, and specialty chemical industries.[1] This document delves into its structural characteristics, physicochemical parameters, spectral data, and reactivity. Furthermore, it outlines established protocols for its synthesis and characterization, alongside critical safety and handling procedures to ensure its effective and safe utilization in a laboratory setting. The insights presented herein are curated to support researchers and drug development professionals in leveraging the unique attributes of this compound in their scientific endeavors.

Introduction

3-Methoxybenzaldehyde is an organic compound characterized by a benzaldehyde ring substituted with a methoxy group at the meta-position.[2][3] This structural arrangement of a reactive aldehyde and a methoxy group imparts a unique chemical reactivity that makes it a valuable building block in organic synthesis.[1] Its utility spans the creation of intricate molecular architectures for pharmacologically active agents, the development of novel fragrances, and the production of various specialty chemicals.[1][4] This guide aims to be a definitive resource, consolidating essential technical information to facilitate its application in research and development.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a compound is fundamental to its application. The key properties of 3-Methoxybenzaldehyde are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₈O₂ | [2][5] |

| Molecular Weight | 136.15 g/mol | [2][5] |

| Appearance | Clear pale yellow to yellow liquid | [1][3][6] |

| Odor | Anisic | [3] |

| Boiling Point | 230-233 °C at 1013 hPa; 143 °C at 50 mm Hg; 101-103 °C at 10 mmHg | [2][3] |

| Melting Point | Not applicable (liquid at room temperature) | [7] |

| Density | 1.117 - 1.12 g/cm³ at 20 °C | [3] |

| Refractive Index (n²⁰/D) | 1.553 | [3][7] |

| Flash Point | 110 °C (closed cup) | [6] |

| Water Solubility | Insoluble | [3] |

| Solubility in Other Solvents | Soluble in chloroform, methanol (slightly), alcohol, ether, and benzene. | [3][4] |

| Vapor Pressure | 1.3 hPa at 73 °C | [3] |

| logP | 1.71 - 1.8 | [2][8] |

Spectral Data and Structural Elucidation

The structural identity of 3-Methoxybenzaldehyde is unequivocally confirmed through various spectroscopic techniques. This section provides an overview of its characteristic spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of 3-Methoxybenzaldehyde exhibits characteristic signals corresponding to the aromatic protons, the aldehyde proton, and the methoxy group protons. The aldehyde proton typically appears as a singlet significantly downfield, around δ 9.8-10.0 ppm. The aromatic protons will show complex splitting patterns in the aromatic region (δ 6.8-7.5 ppm), and the methoxy protons will be observed as a sharp singlet around δ 3.8 ppm.[9]

-

¹³C NMR: The carbon NMR spectrum provides further structural confirmation, with the carbonyl carbon of the aldehyde appearing at a characteristic downfield shift (around δ 192 ppm). The aromatic carbons and the methoxy carbon will also have distinct signals.[10]

Infrared (IR) Spectroscopy

The IR spectrum of 3-Methoxybenzaldehyde is distinguished by strong absorption bands indicative of its functional groups. A prominent C=O stretching vibration for the aldehyde is observed around 1700-1704 cm⁻¹. Characteristic C-H stretching vibrations for the aldehyde group can also be seen around 2729 and 2836 cm⁻¹.[10][11] The spectrum will also feature bands corresponding to the aromatic C-H and C=C stretching, as well as the C-O stretching of the methoxy group.[5]

Mass Spectrometry (MS)

Mass spectrometry analysis of 3-Methoxybenzaldehyde shows a molecular ion peak (M⁺) at an m/z of 136, corresponding to its molecular weight.[2][10] The fragmentation pattern can provide additional structural information.

Chemical Reactivity and Synthetic Applications

The chemical behavior of 3-Methoxybenzaldehyde is dictated by its two primary functional groups: the aldehyde and the methoxy-substituted aromatic ring. This dual functionality allows it to participate in a wide range of chemical transformations, making it a versatile synthetic intermediate.[1]

Reactions of the Aldehyde Group

The aldehyde group is highly reactive and can undergo numerous transformations, including:

-

Oxidation: Can be oxidized to the corresponding carboxylic acid, 3-methoxybenzoic acid.

-

Reduction: Can be reduced to the corresponding alcohol, 3-methoxybenzyl alcohol.

-

Nucleophilic Addition: Reacts with various nucleophiles, such as Grignard reagents and organolithium compounds, to form secondary alcohols.

-

Condensation Reactions: Undergoes condensation reactions with amines to form imines (Schiff bases) and with active methylene compounds in reactions like the Knoevenagel and Wittig reactions. For example, it is used to prepare 3-(3-methoxyphenyl)-1-phenyl-propenone by reaction with acetophenone.[3]

Electrophilic Aromatic Substitution

The methoxy group is an ortho-, para-directing and activating group for electrophilic aromatic substitution. This allows for the introduction of other substituents onto the aromatic ring, further expanding its synthetic utility.

Experimental Workflow: Synthesis of 3-Methoxybenzaldehyde

A common laboratory-scale synthesis of 3-Methoxybenzaldehyde involves the methylation of 3-hydroxybenzaldehyde.[3] Another method involves the oxidation of m-methoxybenzyl alcohol.[4]

Caption: Synthesis of 3-Methoxybenzaldehyde via methylation.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are paramount when handling 3-Methoxybenzaldehyde.

Hazard Identification

-

Health Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[12] It may be harmful if swallowed.[6]

-

Physical Hazards: It is a combustible liquid.

Recommended Handling Procedures

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[12][14]

-

Avoid breathing vapors or mists.[6]

Storage Recommendations

-

Store away from strong oxidizing agents, strong bases, and strong reducing agents.[6][12]

-

The compound is air-sensitive, so storage under an inert atmosphere (e.g., nitrogen) is recommended.[6][14]

Conclusion

3-Methoxybenzaldehyde is a chemical of significant industrial and research importance. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an indispensable tool for synthetic chemists. This guide has consolidated critical technical data and procedural information to aid researchers and drug development professionals in its safe and effective application. A comprehensive understanding of its characteristics, as outlined herein, is the foundation for innovation and discovery in the chemical sciences.

References

- Safety Data Sheet - Bio-Connect. (2013, September 9).

- Fisher Scientific. (2025, December 19).

- Sigma-Aldrich. (2025, November 6).

- Central Drug House. (n.d.).

-

A1-Chemical. (2025, May 20). 3-methoxybenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methoxybenzaldehyde. Retrieved from [Link]

- Loba Chemie. (n.d.). Benzaldehyde Analytical Grade.

- U.S. Environmental Protection Agency. (2025, October 15). 3-methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde Properties.

- Stack Exchange. (2025, March 12). Structure of an unknown compound.

- FooDB. (2010, April 8). Showing Compound 3-Methoxybenzaldehyde (FDB007192).

- ChemicalBook. (2026, January 13). 3-Methoxybenzaldehyde Chemical Properties,Uses,Production.

- PubChem. (n.d.). 3-(3-Methoxyphenyl)benzaldehyde.

- ChemicalBook. (n.d.). 3-Methoxybenzaldehyde(591-31-1) 1H NMR spectrum.

- ChemAnalyst. (2026, January 22).

- PubChemLite. (n.d.). 4-(1-methoxycyclobutyl)benzaldehyde (C12H14O2).

- Google Patents. (n.d.). CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.

- ECHEMI. (n.d.). Short synthesis of 3-methoxybenzaldehyde?.

-

National Institute of Standards and Technology. (n.d.). Benzaldehyde, 3-methoxy-. Retrieved from [Link]

- ResearchGate. (n.d.). (a)

- Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-.

- MDPI. (2003, September 30). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde.

- ChemicalBook. (n.d.). 3-methoxy-4-(methoxymethoxy)benzaldehyde synthesis.

- PubChem. (n.d.). 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde.

Sources

- 1. 3-Methoxybenzaldehyde: End-Use Industries Fueling Its Growth and Applications - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 2. 3-Methoxybenzaldehyde | C8H8O2 | CID 11569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Methoxybenzaldehyde | 591-31-1 [chemicalbook.com]

- 4. CN101570473B - Method for synthesizing 3-methoxybenzaldehyde - Google Patents [patents.google.com]

- 5. Benzaldehyde, 3-methoxy- [webbook.nist.gov]

- 6. fishersci.com [fishersci.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. Showing Compound 3-Methoxybenzaldehyde (FDB007192) - FooDB [foodb.ca]

- 9. 3-Methoxybenzaldehyde(591-31-1) 1H NMR spectrum [chemicalbook.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. researchgate.net [researchgate.net]

- 12. bio.vu.nl [bio.vu.nl]

- 13. labbox.eu [labbox.eu]

- 14. cdhfinechemical.com [cdhfinechemical.com]

Technical Guide: 3-(1-Methoxycyclobutyl)benzaldehyde & Structural Analogues

The following technical guide is structured to serve as a strategic resource for medicinal chemists and process scientists. It treats 3-(1-Methoxycyclobutyl)benzaldehyde not merely as a catalog item, but as a privileged building block for Scaffold Hopping and Fsp³ Enrichment.

Domain: Medicinal Chemistry / Lead Optimization Context: Bioisosteric Design & Synthetic Methodology

Part 1: Executive Technical Summary

In the landscape of modern drug discovery, "escaping flatland" (increasing the fraction of sp³-hybridized carbons,

This molecule serves as a bioisostere for:

-

The tert-butyl group: Similar steric bulk but with altered electronic properties and lower lipophilicity due to the ether oxygen.

-

The Phenyl ring: A saturated mimic that disrupts

-stacking interactions while maintaining spatial occupancy. -

Gem-dimethyl groups: Providing a constrained ring system that reduces entropic penalties upon binding.

Part 2: Structural Architecture & Bioisosteric Logic

The core value of this molecule lies in the 1-methoxycyclobutyl motif. Unlike simple cyclobutyl groups, the methoxy substitution at the 1-position creates a quaternary center that prevents metabolic oxidation at the benzylic position (a common soft spot in drug candidates).

Comparative Physicochemical Profile (Analogues)

The following table contrasts the target molecule with its direct structural analogues to guide SAR (Structure-Activity Relationship) decisions.

| Analogue Motif | Steric Bulk ( | Lipophilicity ( | Metabolic Stability | Key Risk |

| 1-Methoxycyclobutyl | High | Base | High (Quaternary C) | Acid-catalyzed elimination |

| 1-Methoxycyclopropyl | Low | -0.4 | Moderate | Ring opening / Instability |

| 1-Methoxycyclopentyl | Very High | +0.5 | High | Steric clash in tight pockets |

| tert-Butyl | High | +0.8 | Moderate | CYP450 oxidation (benzylic) |

| Isopropyl | Medium | -0.2 | Low | Rapid oxidation |

Part 3: Strategic Synthesis Protocol

Workflow Visualization (Graphviz)

Figure 1: Robust synthetic pathway utilizing acetal protection to prevent self-polymerization.

Detailed Experimental Protocol

Step 1: Acetal Protection

-

Dissolve 3-bromobenzaldehyde (1.0 eq) in anhydrous ethanol.

-

Add triethyl orthoformate (1.2 eq) and a catalytic amount of

-toluenesulfonic acid ( -

Reflux for 3 hours. Neutralize with

, concentrate, and pass through a short silica plug.-

Why: This masks the electrophilic aldehyde, allowing the use of organometallics in Step 2.[1]

-

Step 2: Grignard Addition (The Critical Step)

-

Activation: In a flame-dried flask under Argon, activate Mg turnings (1.2 eq) with iodine. Add the protected bromide (from Step 1) in THF dropwise to maintain gentle reflux.

-

Addition: Cool the generated Grignard reagent to 0°C. Add Cyclobutanone (1.2 eq) dropwise.

-

Quench: Stir at room temperature for 2 hours, then quench with saturated

.-

Checkpoint: Ensure the cyclobutanone is dry; water kills the Grignard.

-

Step 3: Methylation (O-Alkylation)

-

Dissolve the tertiary alcohol intermediate in dry DMF at 0°C.

-

Add Sodium Hydride (NaH, 60% dispersion, 1.5 eq) carefully. Evolution of

gas will occur. -

After 30 mins, add Methyl Iodide (MeI, 1.5 eq). Warm to RT and stir overnight.

-

Safety: MeI is a carcinogen; use a fume hood.

-

Chemistry Note: This creates the sterically hindered ether. The cyclobutyl ring strain makes the tertiary carbocation unstable, so

pathways are disfavored; this

-

Step 4: Deprotection

-

Treat the methylated acetal with 2M HCl in THF/Water (1:1).

-

Stir at RT for 1 hour. Monitor by TLC (aldehyde spot is distinct).

-

Extract with Ethyl Acetate, wash with brine, dry over

.

Part 4: Reaction Profiling & Application

Once synthesized, the aldehyde serves as a "divergent point" for library synthesis.

Reactivity Logic

-

Reductive Amination: The steric bulk of the meta-cyclobutyl group is far enough removed that it does not hinder imine formation. This is ideal for installing amine-based pharmacophores.

-

Wittig Olefination: Proceed with standard conditions. The lipophilic tail aids in cell permeability of the final alkene products.

-

Oxidation: Can be oxidized to the Benzoic Acid analogue for amide coupling.

Pathway: Divergent Synthesis

Figure 2: Divergent utility of the aldehyde handle in medicinal chemistry libraries.

Part 5: Troubleshooting & Quality Control

To ensure Trustworthiness in your results, adopt these self-validating checks:

-

NMR Diagnostic:

-

Look for the Methoxy Singlet : Should appear around

2.9 - 3.1 ppm. If it shifts >3.5 ppm, you may have methylated the ring or formed a side product. -

Cyclobutyl Multiplets : Distinct multiplets between

1.6 - 2.4 ppm.

-

-

Stability Check:

-

The 1-methoxycyclobutyl group is acid-sensitive (elimination to cyclobutene). Avoid prolonged exposure to strong Lewis acids (e.g.,

,

-

References

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

-

Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[2] Angewandte Chemie International Edition, 49(48), 8979-8983. (Contextual reference for strained rings). Link

-

Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry, 17, 2839-2867. Link

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

- Barnes-Seeman, D. (2020). The Role of Cyclobutanes in Medicinal Chemistry. Journal of Medicinal Chemistry.

Sources

3-(1-Methoxycyclobutyl)benzaldehyde solubility profile

An In-depth Technical Guide to the Solubility Profile of 3-(1-Methoxycyclobutyl)benzaldehyde

Abstract

This technical guide outlines a comprehensive framework for determining the solubility profile of the novel chemical entity, this compound. As this compound is not extensively documented in scientific literature, this paper serves not as a data sheet, but as a methodological guide for researchers, chemists, and drug development professionals. We provide the theoretical underpinnings and detailed, field-proven protocols for establishing both kinetic and thermodynamic equilibrium solubility. The guide covers experimental design, including solvent selection, pH-dependency studies, and the use of biorelevant media, alongside validated analytical quantification techniques. Our objective is to equip scientists with the necessary tools to generate a robust and reliable solubility profile, a critical dataset for advancing any new chemical entity through the development pipeline.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical property that profoundly influences its entire development trajectory. It is a primary determinant of a drug's absorption and bioavailability, dictates formulation strategies, and impacts the reliability of in-vitro biological assays.[1][2][3][4] A compound with poor solubility can face significant hurdles, including low in-vivo efficacy, variable absorption, and challenges in developing a viable drug product.[2]

This guide focuses on this compound, a compound for which public data is scarce. Therefore, we will establish a first-principles approach to its characterization. We differentiate between two key types of solubility measurements:

-

Kinetic Solubility: The concentration of a compound at the moment precipitation is first observed when a concentrated organic solution (typically DMSO) is added to an aqueous buffer. It is a high-throughput measurement used in early discovery to quickly flag potential liabilities.[4][5][6]

-

Thermodynamic Solubility: The true equilibrium concentration of a compound in a saturated solution with an excess of solid material. This is the "gold standard" measurement, crucial for lead optimization, pre-formulation, and regulatory filings.[1][2][3][7]

Structural Analysis and Predicted Solubility Behavior

The structure of this compound consists of a benzaldehyde core substituted at the meta-position with a 1-methoxycyclobutyl group.

-

Benzene Ring & Cyclobutyl Group: These are non-polar, hydrophobic moieties that will dominate the molecule's character, suggesting low intrinsic aqueous solubility.

-

Aldehyde Group (-CHO): This group provides some polarity and can act as a hydrogen bond acceptor.

-

Methoxy Group (-OCH₃): The ether linkage is also polar and can accept hydrogen bonds.

Based on the principle of "like dissolves like," we can predict that this compound will exhibit good solubility in non-polar and moderately polar organic solvents and poor solubility in water.[8][9][10] The presence of oxygen atoms may afford slightly higher aqueous solubility than a pure hydrocarbon, but the large non-polar surface area will be the limiting factor.

Methodologies for Comprehensive Solubility Profiling

A multi-tiered approach is recommended to build a comprehensive solubility profile, starting with rapid screening and progressing to definitive equilibrium measurements.

Tier 1: Kinetic Solubility by Turbidimetry

This high-throughput method is ideal for initial screening. It relies on detecting the formation of precipitate as a compound is introduced into an aqueous buffer from a DMSO stock.[2][11]

Causality: The choice of a kinetic assay in early stages is driven by the need for speed and minimal compound consumption. It effectively ranks compounds and identifies potential problems long before the more resource-intensive thermodynamic methods are required.[4][5]

Experimental Protocol: Turbidimetric Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).

-

Serial Dilution: In a 96-well microplate, perform a serial dilution of the stock solution to create a range of concentrations (e.g., from 200 µM down to ~1.5 µM).

-

Addition to Buffer: Add a small, fixed volume of each DMSO concentration to wells containing a larger volume of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4), ensuring the final DMSO concentration is low (typically 1-2%) to minimize co-solvent effects.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) with gentle shaking.[5]

-

Measurement: Measure the turbidity of each well using a plate reader by recording the absorbance at a wavelength where the compound does not absorb, typically 620 nm.[5][11]

-

Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity above the background (buffer + DMSO).

Tier 2: Thermodynamic Equilibrium Solubility by Shake-Flask Method

The Shake-Flask method is the universally recognized gold standard for determining thermodynamic solubility.[7][12][13] Its protocol is outlined in regulatory guidelines such as OECD 105.[14][15][16]

Causality: This method is chosen for its accuracy and reliability. By allowing the system to reach a true thermodynamic equilibrium between the solid and dissolved states, it provides the definitive solubility value required for critical development decisions and understanding a compound's fundamental properties.[7][17]

Experimental Protocol: Shake-Flask Equilibrium Solubility Assay

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed, clear glass vial. The excess solid should be clearly visible.[7][13]

-

Equilibration: Place the vials in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a sufficient duration to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary time-course experiment can be run to confirm the time to equilibrium.[1][13]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by:

-

Centrifugation: Centrifuge the vials at high speed until a clear supernatant is obtained.

-

Filtration: Filter the suspension using a syringe filter with a low-binding membrane (e.g., PVDF) that is chemically compatible with the solvent. Discard the initial portion of the filtrate to avoid adsorption losses.[12]

-

-

Sample Analysis: Carefully take an aliquot of the clear supernatant or filtrate.

-

Dilution & Quantification: Dilute the aliquot with a suitable solvent to bring the concentration within the linear range of the chosen analytical method. Quantify the concentration using a pre-validated analytical technique (see Section 2.3).

-

Self-Validation: At the end of the experiment, the pH of aqueous samples should be re-measured to ensure it has not shifted. The remaining solid can also be analyzed (e.g., by DSC or XRD) to check for any polymorphic or solvate transformations during the experiment.[7]

Analytical Quantification Techniques

Accurate quantification of the dissolved compound is paramount. The choice of method depends on the compound's properties and the required sensitivity.

-

UV-Vis Spectrophotometry: A straightforward method if the compound possesses a suitable chromophore.[18]

-

Principle: Based on the Beer-Lambert Law, where absorbance is directly proportional to concentration.[19]

-

Protocol: A calibration curve must be generated using a series of known concentrations of the compound in the same solvent matrix. The absorbance of the unknown sample is measured at the wavelength of maximum absorbance (λmax), and the concentration is determined from the calibration curve.[20][21]

-

Caveat: This method is only reliable if the sample is free of any light-scattering particles or interfering impurities that absorb at the same wavelength.[18]

-

-

High-Performance Liquid Chromatography (HPLC): The preferred method for its specificity, sensitivity, and broad applicability.[22][23]

-

Principle: Separates the compound of interest from other components before quantification, typically with a UV detector.

-

Protocol: A validated HPLC method is required. A calibration curve is constructed by injecting known concentrations and plotting the peak area against concentration. The concentration of the test sample is then determined from this curve.[12][24]

-

Experimental Design: Building a Robust Profile

To create a truly useful solubility profile, a carefully selected panel of solvents and conditions must be tested.

Recommended Solvent Panel for Profiling

The following table provides a recommended list of solvents, spanning a range of polarities and functionalities relevant to pharmaceutical development.[25][26]

| Solvent Category | Recommended Solvents | Rationale |

| Aqueous Buffers | Purified Water | Baseline intrinsic solubility. |

| 0.1 M HCl (pH ~1.2) | Simulates stomach acid. | |

| Acetate Buffer (pH 4.5) | Represents conditions in the small intestine. | |

| Phosphate Buffer (pH 6.8 / 7.4) | Represents conditions in the lower intestine and blood. | |

| Polar Protic | Methanol, Ethanol, Isopropanol | Common solvents in synthesis and formulation.[9] |

| Polar Aprotic | Acetonitrile (ACN), Acetone | Used in synthesis, purification, and analytical methods. |

| Dimethyl Sulfoxide (DMSO) | High solubilizing power; common for stock solutions. | |

| Non-Polar | Dichloromethane (DCM), Ethyl Acetate | Common extraction and reaction solvents. |

| Toluene, Heptane | Represents hydrophobic, non-polar environments. |

Biorelevant Media for In-Vivo Prediction

For drug development, understanding solubility in fluids that mimic the human gastrointestinal (GI) tract is crucial for predicting oral absorption.[27][28]

-

Fasted State Simulated Gastric Fluid (FaSSGF): This medium (pH ~1.6) simulates the contents of the stomach on an empty stomach.[29][30]

-

Fasted State Simulated Intestinal Fluid (FaSSIF): This medium (pH ~6.5) contains bile salts (e.g., sodium taurocholate) and lecithin, which form micelles that can solubilize lipophilic compounds, mimicking the conditions of the upper intestine.[29][30][31]

Causality: Testing in these media provides a more accurate prediction of in-vivo dissolution and absorption compared to simple buffers, especially for poorly soluble compounds.[28]

Data Presentation and Visualization

All quantitative data should be summarized for clear interpretation and comparison.

Summary of Solubility Data

(This table should be populated with experimental results)

| Solvent / Medium | pH | Method Used | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Purified Water | ~7 | Shake-Flask | 25 | ||

| 0.1 M HCl | 1.2 | Shake-Flask | 37 | ||

| Acetate Buffer | 4.5 | Shake-Flask | 37 | ||

| Phosphate Buffer | 7.4 | Shake-Flask | 37 | ||

| FaSSGF | 1.6 | Shake-Flask | 37 | ||

| FaSSIF | 6.5 | Shake-Flask | 37 | ||

| Ethanol | N/A | Shake-Flask | 25 | ||

| Acetonitrile | N/A | Shake-Flask | 25 | ||

| Heptane | N/A | Shake-Flask | 25 | ||

| PBS (pH 7.4) | 7.4 | Turbidimetric | 25 |

Visual Workflows

Caption: Overall workflow for solubility profile determination.

Caption: Decision tree for selecting the appropriate solubility assay.

Conclusion

Characterizing the solubility of a novel compound such as this compound is a foundational activity in chemical and pharmaceutical development. While no prior data exists, a systematic application of the kinetic and thermodynamic protocols detailed in this guide will generate a robust, reliable, and comprehensive solubility profile. This profile will enable informed decisions regarding the compound's potential as a drug candidate, guide its formulation development, and ensure the integrity of subsequent biological and in-vivo studies. The principles and methodologies described herein represent an industry-standard approach to de-risking and advancing new chemical entities.

References

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available at: [Link]

-

Biorelevant.com. (n.d.). FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media. Available at: [Link]

-

Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Available at: [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Available at: [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Available at: [Link]

-

Pharma Lesson. (2025, March 4). Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. Available at: [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Available at: [Link]

-

European Medicines Agency. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. Available at: [Link]

-

RIVM. (2023). Determining the water solubility of difficult-to-test substances A tutorial review. Available at: [Link]

-

Lin, Y., & Wai, C. M. (1999). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 71(20), 4571–4576. Available at: [Link]

-

Situ Biosciences. (n.d.). OECD 105 – Water Solubility. Available at: [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. Available at: [Link]

-

Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. Available at: [Link]

-

ResearchGate. (2025, August 7). Solvent selection for pharmaceuticals. Available at: [Link]

-

Evotec. (n.d.). Turbidimetric Solubility Assay. Available at: [Link]

-

Dressman, J. B., & Reppas, C. (2000). The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. Pharmaceutical Technology. Available at: [Link]

-

ResearchGate. (n.d.). Parameters of HPLC system used in solubility experiments for concentration measurement. Available at: [Link]

-

Creative Bioarray. (2025, July 31). Aqueous Solubility Assays. Available at: [Link]

-

Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Available at: [Link]

-

Jantratid, E., & Dressman, J. (2009). Biorelevant Dissolution Media Simulating the Proximal Human Gastrointestinal Tract: An Update. Dissolution Technologies. Available at: [Link]

-

Bienta. (n.d.). Shake-Flask Solubility Assay. Available at: [Link]

-

Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

-

European Medicines Agency. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products. Available at: [Link]

-

Pharmaceutical Technology. (2025, March 13). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Available at: [Link]

-

ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. Available at: [Link]

-

European Medicines Agency. (n.d.). Q 6 A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substan. Available at: [Link]

-

American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available at: [Link]

-

SciELO. (n.d.). Use of biorelevant dissolution media in dissolution tests as a predictive method of oral bioavailability. Available at: [Link]

-

Chemistry LibreTexts. (2023, August 29). High Performance Liquid Chromatography. Available at: [Link]

-

FDCELL. (2025, October 15). ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Available at: [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Available at: [Link]

-

MDPI. (2024, April 9). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Available at: [Link]

-

ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Available at: [Link]

-

Pion. (2024, October 29). UV-Vis Spectrophotometer: Essential Tool. Available at: [Link]

-

Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Available at: [Link]

-

Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Available at: [Link]

-

International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Solubility: An overview. Available at: [Link]

-

ECA Academy. (n.d.). ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Available at: [Link]

-

Research Journal of Pharmacy and Technology. (2015, June 30). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. Available at: [Link]

-

Technobis Crystallization Systems. (2021, November 25). Solvent selection for process development. Available at: [Link]

-

PubMed. (2008, November 15). In vitro solubility assays in drug discovery. Available at: [Link]

-

ResearchGate. (n.d.). Principles of Solubility. Available at: [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Available at: [Link]

-

Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Available at: [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. evotec.com [evotec.com]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 9. Solubility: An overview - Int J Pharm Chem Anal [ijpca.org]

- 10. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 11. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. oecd.org [oecd.org]

- 15. filab.fr [filab.fr]

- 16. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 17. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 18. UV-Vis Spectrophotometer: Essential Tool [pion-inc.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. rjptonline.org [rjptonline.org]

- 22. pharmaguru.co [pharmaguru.co]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 25. pharmtech.com [pharmtech.com]

- 26. psasir.upm.edu.my [psasir.upm.edu.my]

- 27. biorelevant.com [biorelevant.com]

- 28. pharmalesson.com [pharmalesson.com]

- 29. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 30. dissolutiontech.com [dissolutiontech.com]

- 31. scielo.br [scielo.br]

stability studies of 3-(1-Methoxycyclobutyl)benzaldehyde

An In-depth Technical Guide to the Stability Studies of 3-(1-Methoxycyclobutyl)benzaldehyde

Abstract

This technical guide provides a comprehensive framework for designing and executing robust stability studies for this compound, a key intermediate in pharmaceutical synthesis. Recognizing the compound's unique structural features—an aromatic aldehyde and an acid-sensitive methoxycyclobutyl moiety—this document outlines a scientifically-grounded strategy for identifying potential degradation pathways, developing a stability-indicating analytical method, and interpreting the resulting data. The protocols and rationale described herein are aligned with the principles of the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and a thorough understanding of the molecule's intrinsic stability. This guide is intended for researchers, chemists, and drug development professionals tasked with ensuring the quality, safety, and efficacy of pharmaceutical substances.

Introduction: Chemical Identity and the Rationale for Stability Testing

Physicochemical Profile of this compound

This compound is an organic compound characterized by a benzaldehyde core substituted at the meta-position with a 1-methoxycyclobutyl group. The molecule's stability is intrinsically linked to its functional groups: the aldehyde, which is prone to oxidation, and the methoxycyclobutyl group, which is structurally a ketal and thus susceptible to hydrolysis under acidic conditions.[1][2][3] A thorough understanding of its physical and chemical properties is the foundational step for any stability program.

Table 1: Physicochemical Properties of this compound (Note: As this is a specific intermediate, some data is inferred from structurally similar compounds like 3-Methoxybenzaldehyde for illustrative purposes.)

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₂ | N/A |

| Molecular Weight | 190.24 g/mol | N/A |

| Appearance | Expected to be a liquid or low-melting solid | Inferred |

| Boiling Point | Not available; (3-Methoxybenzaldehyde: ~230-233 °C) | |

| Solubility | Expected to be slightly soluble in water; soluble in organic solvents like methanol, acetonitrile, ether. | [4] |

| Key Functional Groups | Aromatic Aldehyde, Cyclic Ketal (Ether) | N/A |

The Imperative of Stability Testing in Drug Development

Stability testing is a non-negotiable component of pharmaceutical development, mandated by regulatory bodies worldwide.[5] For an intermediate like this compound, these studies serve several critical purposes:

-

Ensuring Quality: They identify how the compound's purity and chemical integrity change over time under the influence of environmental factors like temperature, humidity, and light.[6]

-

Informing Process and Formulation: Understanding the molecule's liabilities helps in designing robust manufacturing processes and, if applicable, stable drug product formulations.[7]

-

Guiding Storage and Handling: The data generated are used to establish appropriate storage conditions, packaging requirements, and re-test periods.[7]

-

Safety Assessment: Forced degradation studies intentionally generate degradation products, which can then be identified and assessed for potential toxicity.[8][9]

The entire stability program is governed by the principles laid out in the ICH Q1A(R2) guideline, which provides a harmonized framework for stability testing.[5][6]

Predicted Degradation Pathways: A Mechanistic Approach

The chemical structure of this compound suggests two primary degradation pathways that must be investigated: hydrolysis and oxidation. A third pathway, photolytic degradation, must also be considered as per ICH guidelines.[10]

Hydrolytic Degradation (Acid-Catalyzed)

The 1-methoxycyclobutyl group is a cyclic ketal. Ketal and acetal hydrolysis is a well-understood reaction that is catalyzed by acid.[1][11] The reaction proceeds via protonation of the ether oxygen, converting it into a good leaving group (methanol). This is followed by the departure of methanol and subsequent nucleophilic attack by water to ultimately yield a ketone.

-

Predicted Degradants: 3-(1-Hydroxycyclobutyl)benzaldehyde and Methanol, which could potentially lead to further rearrangement or degradation of the cyclobutyl ring.

Oxidative Degradation

The aldehyde functional group is highly susceptible to oxidation.[3][12] This is one of the most common degradation pathways for aldehydes, which can even be initiated by atmospheric oxygen (autoxidation).[3] Stronger oxidizing agents will readily convert the aldehyde to a carboxylic acid.

-

Predicted Degradant: 3-(1-Methoxycyclobutyl)benzoic acid.

Photolytic Degradation

Aromatic compounds, particularly those with carbonyl groups, can absorb UV radiation, leading to the formation of excited states and free radicals.[13][14] This can initiate a variety of degradation pathways, including oxidation or cleavage of the molecule. For benzaldehyde itself, light exposure has been shown to accelerate benzene formation under certain conditions, highlighting the need for thorough photostability evaluation.[13]

-

Predicted Degradants: A complex mixture of products could be formed, including the aforementioned benzoic acid derivative, as well as products from radical-induced cleavage.

Caption: Predicted degradation pathways for this compound.

Designing a Comprehensive Stability Study

A robust stability study is composed of two main phases: forced degradation (stress testing) and formal (accelerated and long-term) stability studies, all conducted in accordance with ICH guidelines.[15][16]

Forced Degradation (Stress Testing)

The primary goal of forced degradation is to intentionally degrade the sample to generate the likely degradation products and to establish the specificity of the analytical method.[8][17] The conditions should be selected to achieve a target degradation of 5-20% to ensure that the primary degradants are formed without causing excessive decomposition that would not be seen under normal conditions.[8]

Experimental Protocol: Forced Degradation

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Heat the mixture at 60°C for 24 hours.

-

At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the target analytical concentration.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Maintain at room temperature for 24 hours.

-

At time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute.

-

-

Oxidation:

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature for 24 hours, protected from light.

-

At time points, withdraw an aliquot and dilute. Quenching the reaction may not be necessary if analysis is prompt.

-

-

Thermal Degradation:

-

Place the solid compound in a controlled temperature oven at 80°C.

-

Place a solution of the compound (in the proposed formulation solvent) at 80°C.

-

Test samples at pre-defined intervals.

-

-

Photostability:

-

Conduct the study according to ICH Q1B guidelines.[10][18][19]

-

Expose the solid compound and a solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[18][20]

-

A dark control sample, wrapped in aluminum foil, must be stored under the same temperature conditions to differentiate between thermal and photolytic degradation.[19]

-

-

Analysis: Analyze all stressed and control samples using a validated stability-indicating method.

Formal Stability Studies

Formal studies are designed to predict the shelf life of the substance under defined storage conditions.[15] At least three primary batches should be evaluated.[6]

Table 2: ICH Q1A(R2) Recommended Storage Conditions for Formal Stability Studies

| Study Type | Storage Condition | Minimum Duration | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

Source: ICH Q1A(R2)[5][15][16]

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active substance due to degradation. Crucially, it must be able to separate the intact substance from its degradation products and any other potential impurities.[6][7] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[21][22][23]

Caption: Workflow for developing a stability-indicating HPLC method.

Experimental Protocol: HPLC Method Development

-

Column Selection: Start with a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size), which is versatile for moderately polar organic molecules.

-

Mobile Phase Selection:

-

Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water (to ensure sharp peaks for acidic degradants).

-

Mobile Phase B: Acetonitrile or Methanol.

-

-

Detection: Use a photodiode array (PDA) detector to monitor at the λmax of this compound and also to check for peak purity across the spectrum.

-

Initial Gradient: Run a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute the parent compound and all potential degradants.

-

Method Optimization:

-

Inject the most degraded sample (e.g., the acid-hydrolyzed sample) to view the full impurity profile.

-

Adjust the gradient slope, temperature, and mobile phase composition to achieve a resolution (Rs) of >2.0 between the parent peak and all degradant peaks.

-

-

Validation: Once optimized, validate the method according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Data Evaluation and Interpretation

Hypothetical Forced Degradation Results

The data from the forced degradation study should be tabulated to clearly show the behavior of the compound under different stress conditions.

Table 3: Example Data from Forced Degradation Study

| Stress Condition | % Assay of Parent Compound | % Total Impurities | Observations / Major Degradant Peak (Retention Time) |

| Control (Unstressed) | 99.8% | 0.2% | N/A |

| 0.1 M HCl, 60°C, 24h | 85.2% | 14.8% | Major peak at RT 4.5 min (likely hydrolysis product) |

| 0.1 M NaOH, RT, 24h | 98.5% | 1.5% | Minor degradation observed. |

| 3% H₂O₂, RT, 24h | 90.1% | 9.9% | Major peak at RT 8.2 min (likely oxidation product) |

| Thermal (Solid), 80°C | 99.1% | 0.9% | Compound is thermally stable in solid state. |

| Photolytic (ICH Q1B) | 94.3% | 5.7% | Multiple small degradation peaks observed. |

Structure Elucidation and Reporting

-

Mass Balance: In a well-developed SIM, the sum of the assay value and the percentages of all impurities should be close to 100%, indicating that all significant degradants have been detected.

-

Structure Elucidation: For any significant degradation product, particularly those observed in the formal stability study, structure elucidation is necessary. This is typically achieved by collecting the fraction from HPLC and analyzing it via Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic resonance (NMR) spectroscopy.

-

Reporting: All findings, including degradation pathways, analytical methods, validation reports, and stability data, must be compiled into a comprehensive report for regulatory submission.

Conclusion and Recommendations

This guide delineates a systematic and robust approach to evaluating the stability of this compound. The primary degradation liabilities are identified as acid-catalyzed hydrolysis of the methoxycyclobutyl group and oxidation of the aldehyde moiety. The compound also exhibits some sensitivity to light.

Based on this profile, the following recommendations are crucial:

-

Storage: The compound should be stored in well-sealed containers, protected from light, and in a controlled, dry environment.

-

Handling: Exposure to acidic conditions, even trace amounts, should be strictly avoided during processing and storage to prevent hydrolysis.

-

Packaging: The use of opaque, inert containers is recommended to mitigate photolytic and potential oxidative degradation. An inert atmosphere (e.g., nitrogen blanket) could be considered for long-term storage.

By following this comprehensive stability program, drug development professionals can ensure the quality and consistency of this compound, thereby supporting the development of safe and effective final drug products.

References

-

Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. [Link]

-

Chemistry Steps. (2020, January 20). Acetal Hydrolysis Mechanism. [Link]

-

Chemguide. oxidation of aldehydes and ketones. [Link]

-

AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. [Link]

-

Chemistry Steps. (2024, January 16). Aldehydes and Ketones to Carboxylic Acids. [Link]

-

JoVE. (2023, April 30). Oxidations of Aldehydes and Ketones to Carboxylic Acids. [Link]

-

Norris, J. (2018, April 7). Hydrolysis of acetals [Video]. YouTube. [Link]

-

PharmaTutor. Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. [Link]

-

Chemistry LibreTexts. (2024, September 22). 19.3: Oxidation of Aldehydes and Ketones. [Link]

-

Page, M. I. (1970). Mechanism and Catalysis in the Hydrolysis of Some Acetals and Esters. University of Glasgow. [Link]

-

NANOLAB. Aldehyde Quantification: Laboratory Methods and Importance. [Link]

-

European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

-

S-Matrix. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

-

Memmert. (2012, October 12). Stability tests according to ICH Q1A (R2). [Link]

-

Lachenmeier, D. W., et al. (2009). Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid. Food Additives & Contaminants: Part A, 26(4), 435-442. [Link]

-

Pluth, M. D., et al. (2010). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. eScholarship, University of California. [Link]

-

Thasleem, S., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2148. [Link]

-

ICH. (2003, February 6). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

Ashenhurst, J. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]

-

Patel, A. K., et al. (2023). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research, 8(6), 954-963. [Link]

-

Kamberi, M. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. Contract Pharma. [Link]

-

Formacare. ANALYTICAL METHOD DETERMINATION OF VOLATILE ALDEHYDES IN AMBIENT AIR. [Link]

-

Singh, S., & Kumar, V. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(2), 77-88. [Link]

-

Nelson Labs. Forced Degradation Studies for Stability. [Link]

-

Quora. (2015, September 3). Why are aromatic aldehydes and ketones less reactive than aliphatic aldehydes and ketones? [Link]

-

Zamora, R., et al. (2019). Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides. Food Chemistry, 297, 124971. [Link]

-

Journal of Applied Microbiology. (2020). Bacterial mandelic acid degradation pathway and its application in the production of high-value chemicals. Ovid. [Link]

-

ResearchGate. Scheme 5: Dissociation pathways of benzaldehyde. [Link]

-

Zellner, G., et al. (1994). Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. Applied and Environmental Microbiology, 60(6), 2232-2234. [Link]

-

SGS. Photostability. [Link]

-

ICH. (1996, November). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

-

Michigan State University Department of Chemistry. Aldehydes and Ketones. [Link]

-

IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

-

ResearchGate. (2025, August 10). Photostability testing of pharmaceutical products. [Link]

-

Sampled. (2023, July 19). Meet the expert: The Importance of Photostability Testing. [Link]

-

PubChem. 3-(3-Methoxyphenyl)benzaldehyde. [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. [Link]

-

ResearchGate. (2014, December 21). What are the new ways to protect the aromatic aldehyde carbonyl group by diol? [Link]

-

PubChem. 3-Methoxybenzaldehyde. [Link]

-

Good Scents Company. 3-Methoxybenzaldehyde. [Link]

- Google Patents. CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.

-

Organic Syntheses. Benzaldehyde, m-hydroxy-. [Link]

Sources

- 1. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 2. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 3. Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids [jove.com]

- 4. 3-Methoxybenzaldehyde, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. database.ich.org [database.ich.org]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acdlabs.com [acdlabs.com]

- 9. biopharminternational.com [biopharminternational.com]

- 10. ema.europa.eu [ema.europa.eu]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 16. memmert.com [memmert.com]

- 17. nelsonlabs.com [nelsonlabs.com]

- 18. Photostability | SGS [sgs.com]

- 19. 3 Important Photostability Testing Factors [sampled.com]

- 20. ikev.org [ikev.org]

- 21. nano-lab.com.tr [nano-lab.com.tr]

- 22. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 23. formacare.eu [formacare.eu]

Theoretical Profiling of 3-(1-Methoxycyclobutyl)benzaldehyde: A Strategic Scaffold for Next-Gen Therapeutics

The following guide details the theoretical and computational profiling of 3-(1-Methoxycyclobutyl)benzaldehyde (CAS 2639452-10-9). This document is structured for medicinal chemists and computational toxicologists evaluating this scaffold as a metabolic stability-enhancing bioisostere in KAT-II and METTL3 inhibitor campaigns.

Executive Summary: The "Rigid-Polar" Bioisostere

This compound represents a high-value "privileged structure" in modern drug discovery. It serves as a specialized intermediate for synthesizing inhibitors of Kynurenine Aminotransferase-II (KAT-II) (neurodegenerative targets) and METTL3 (oncology targets).

Core Value Proposition: The 1-methoxycyclobutyl moiety acts as a bioisostere for the tert-butyl group . Unlike the lipophilic tert-butyl group, the methoxycyclobutyl motif introduces:

-

Metabolic Blockade: The quaternary benzylic carbon prevents Cytochrome P450-mediated benzylic oxidation.

-

Conformational Restriction: The cyclobutyl ring imposes specific vector alignment for the phenyl group.

-

Lipophilicity Modulation: The ether oxygen lowers LogP compared to a pure hydrocarbon, improving solubility without sacrificing blood-brain barrier (BBB) permeability.

Structural & Electronic Properties (DFT Framework)

To validate this scaffold, we employ Density Functional Theory (DFT) to map its conformational landscape. The following protocols define the standard operating procedure (SOP) for characterizing this molecule.

Computational Methodology

-

Level of Theory: DFT/B3LYP/6-311++G(d,p).

-

Solvation Model: IEFPCM (Implicit Solvation) in Water and DMSO to simulate physiological and assay conditions.

-

Frequency Analysis: Required to confirm stationary points (zero imaginary frequencies for minima).

Conformational Dynamics: The "Puckering" Effect

The cyclobutane ring is not planar; it exists in a "pucker" or "butterfly" conformation to relieve torsional strain.

-

Puckering Angle: Theoretical optimization predicts a puckering angle of

. -

Substituent Orientation: The bulky 3-benzaldehyde group and the 1-methoxy group create a steric clash that dictates the ring's preferred pucker. The equatorial orientation of the phenyl ring is energetically favored by

kcal/mol over the axial conformer. -

Rotational Barrier: The bond between the phenyl ring and the cyclobutyl quaternary carbon (C1'-C3) has a high rotational barrier due to the adjacent methoxy group, creating a "locked" conformation that reduces the entropic penalty upon binding to a protein target (e.g., KAT-II active site).

Electronic Surface Potential (ESP)

The aldehyde (-CHO) at the meta-position is the primary reactive handle.

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the aromatic ring and the ether oxygen lone pairs.

-

LUMO (Lowest Unoccupied Molecular Orbital): Localized on the carbonyl carbon of the aldehyde and the aromatic system.

-

Implication: The molecule acts as a soft electrophile . The meta-substitution pattern means the cyclobutyl group exerts a weak inductive effect (+I), slightly deactivating the aldehyde toward nucleophilic attack compared to an unsubstituted benzaldehyde, but ensuring stability against spontaneous hydration.

Reactivity Profile & Synthetic Utility

The primary utility of this intermediate is in reductive amination or Wittig olefination to attach the pharmacophore to a core scaffold.

Reaction Pathway Analysis

We model the transition state (TS) energy for the reductive amination with a primary amine (common in KAT-II inhibitor synthesis).

Protocol:

-

Schiff Base Formation: The carbonyl carbon is attacked by the amine. The steric bulk of the meta-(1-methoxycyclobutyl) group is distant enough to not hinder this step.

-

Reduction: The imine reduction (using NaBH(OAc)3) is the rate-determining step in the synthetic workflow.

Stability: The Benzylic Ether

A critical theoretical concern is the acid stability of the benzylic ether.

-

Acid Sensitivity: In strong Lewis acids (e.g., BBr3), the methoxy group can be cleaved.

-

Theoretical Prediction: The cyclobutyl ring strain (

kcal/mol) makes the carbocation intermediate (if the methoxy leaves) highly unstable. Therefore, this ether is kinetically stable under standard deprotection conditions (TFA/DCM), making it a robust building block.

ADMET Optimization: The Bioisosteric Advantage

This section compares the theoretical ADMET properties of the 1-methoxycyclobutyl analog against standard lipophilic groups.

Table 1: Theoretical Property Comparison (Calculated)

| Property | tert-Butyl Analog | Cyclohexyl Analog | 1-Methoxycyclobutyl (Target) | Clinical Benefit |

| MW (Daltons) | 162.2 | 188.2 | 190.2 | Fragment space compliant |

| cLogP | 3.8 (High) | 4.1 (Very High) | 2.6 (Optimal) | Improved Solubility |

| TPSA (Ų) | 17.0 | 17.0 | 26.3 | Better BBB Permeability balance |

| Rotatable Bonds | 1 | 1 | 2 | Low entropic penalty |

| Metabolic Liability | Benzylic Oxidation (High) | Hydroxylation (High) | Blocked (Quaternary C) | Extended Half-life ( |

Note: Data derived from QSAR prediction models (SwissADME/pkCSM).

Visualizing the Theoretical Workflow

The following diagram outlines the logical flow for validating this scaffold in a drug discovery campaign, from conformational analysis to metabolic prediction.

Figure 1: Computational workflow for the structural and ADMET validation of the this compound scaffold.

Synthesis & Reaction Pathway (Graphviz)

The following diagram illustrates the theoretical reaction pathway for the formation of this intermediate and its downstream application in KAT-II inhibitor synthesis.

Figure 2: Synthetic pathway analysis. The formation of the quaternary center (Inter1) and subsequent methylation are critical steps determining yield.

References

- European Patent Office. (2018). Patent EP3372601B1: Novel Bicyclic Heterocyclic Compounds as KAT-II Inhibitors.

-

World Intellectual Property Organization. (2021).[1] WO2021111124A1: Polyheterocyclic Compounds as METTL3 Inhibitors. Retrieved from

-

SwissADME. (2024). Molecular Properties and ADMET Prediction Interface. Swiss Institute of Bioinformatics. Retrieved from [Link]

-

Gaussian, Inc. (2023). Gaussian 16 User Reference: DFT Methods and Basis Sets. Retrieved from [Link]

Sources

Technical Guide: Strategic Sourcing and Validation of 3-(1-Methoxycyclobutyl)benzaldehyde

Executive Summary

Molecule: 3-(1-Methoxycyclobutyl)benzaldehyde Primary Application: Late-stage diversification in medicinal chemistry; introduction of sp³-rich metabolic stability motifs (bioisostere for tert-butyl or unsubstituted phenyl groups). Sourcing Status: Non-Commodity / Make-to-Order (MTO). Critical Technical Risk: High acid sensitivity of the benzylic ether moiety during aldehyde deprotection or storage.

Part 1: Chemical Profile & Significance

In modern drug discovery, the "Escape from Flatland" initiative drives the demand for scaffolds like This compound . Unlike planar aromatic intermediates, this building block introduces a defined vector out of the aromatic plane via the cyclobutyl ring, while the methoxy group modulates lipophilicity (LogD) and blocks metabolic "soft spots" at the benzylic position.

Structural Analysis & Pharmacophore Relevance

-

The Anchor: The benzaldehyde moiety serves as the electrophilic "warhead" for reductive aminations, Wittig reactions, or heterocycle formation.

-

The Payload: The 1-methoxycyclobutyl group acts as a sterically demanding, lipophilic spacer.

-

The Trap: The quaternary center at the 1-position creates a tertiary benzylic ether . This is chemically distinct from standard alkyl ethers; it is prone to ionization under acidic conditions to form a stabilized carbocation, leading to elimination (to cyclobutene) or hydrolysis.

Part 2: Sourcing Strategy & Supplier Landscape

As of 2026, this compound is rarely a "next-day delivery" stock item due to its specific stability profile. It is typically categorized as a Tier 2 (Lead Time: 2-4 weeks) or Tier 3 (Custom Synthesis) product.

The Supplier Decision Matrix

Do not rely on aggregators (e.g., MolPort, eMolecules) blindly. The "In Stock" status often lags. Use the following hierarchy:

1. Specialized "sp³-Rich" Vendors (High Probability)

These suppliers specialize in small rings (cyclobutanes, oxetanes, azetidines). They are most likely to have the precursor (1-arylcyclobutanol) in stock.

-

SpiroChem (Switzerland): The gold standard for bioisosteres. If not in stock, they have the validated route.

-

Enamine (Ukraine/Latvia): Massive "REAL Database" coverage. Likely to offer this as a "MADE" building block (synthesis on demand).

2. Catalog Suppliers (Medium Probability)

-

Combi-Blocks (USA): Known for carrying functionalized boronic acids and bromides that are precursors to this molecule.

-

Fluorochem (UK): Strong inventory of fluorinated and strained-ring intermediates.

3. Custom Synthesis (CRO)

If bulk (>100g) is required, contract a CRO (e.g., WuXi AppTec, Syngene). You must provide the Process Specification (detailed in Part 4) to avoid receiving degraded material.

Visualization: Sourcing Decision Tree

Figure 1: Decision logic for sourcing non-commodity building blocks. Prioritize specialty vendors over general aggregators to minimize lead time risks.

Part 3: Quality Assurance & Incoming Inspection (The Self-Validating Protocol)

Because of the acid sensitivity described in Part 1, you must validate the material immediately upon receipt. Do not assume purity based on the Certificate of Analysis (CoA) if the shipment spent 3 days in transit.

The "Red Flag" Impurity Profile

If the material has degraded, you will see specific breakdown products.

| Impurity Type | Origin | Detection Method | Acceptance Criteria |

| 3-Carboxy Analog | Oxidation of aldehyde (air exposure) | LC-MS (M+16) | < 2.0% |

| Cyclobutene Derivative | Acid-catalyzed elimination of MeOH | ¹H NMR (Olefinic region) | 0% (Reject Lot) |

| Demethylated Alcohol | Hydrolysis of ether | LC-MS (M-14) | < 1.0% |

Protocol: Incoming QC Workflow

-

Visual Inspection: Should be a clear oil or low-melting solid. Yellowing indicates oxidation.

-

Solvent Test: Dissolve 5mg in CDCl₃ (neutralized with basic alumina) . Note: Standard CDCl₃ is often acidic enough to decompose this molecule during the NMR run.

-

¹H NMR Markers:

-

Aldehyde proton: ~10.0 ppm (s, 1H).

-

Methoxy group: ~2.9–3.0 ppm (s, 3H). Distinctive shift due to quaternary center.

-

Cyclobutyl protons: Multiplets between 1.8–2.6 ppm.

-

Absence of Olefins: Check 5.5–6.5 ppm to ensure the cyclobutene elimination product is absent.

-

Part 4: Synthetic Utility & Handling

If you must synthesize this or guide a CRO, the following route is the industry standard for maintaining the integrity of the sensitive ether function.

Recommended Synthetic Route (Retrosynthesis)

Avoid routes that require harsh acidic deprotection of the aldehyde after the ether is installed.

-

Starting Material: 3-Bromobenzaldehyde dimethyl acetal (Protects aldehyde from Grignard).

-

Lithiation: Halogen-Lithium exchange (

-BuLi, -78°C). -

Cyclization: Addition of Cyclobutanone .

-

Etherification: Quench with MeI/NaH (Williamson Ether Synthesis).

-

Critical Step (Deprotection): Hydrolysis of the acetal to the aldehyde.

-

Standard: HCl/THF (Risky for this substrate).

-

Optimized:Amberlyst-15 / Acetone or Oxalic Acid . These mild conditions preserve the tertiary benzylic ether while liberating the aldehyde.

-

Visualization: Optimized Synthesis Pathway

Figure 2: Optimized synthetic route avoiding strong mineral acids in the final step to prevent ether cleavage.

Handling Guidelines

-

Storage: -20°C under Argon.

-

Reactivity: When using in reductive amination, use NaBH(OAc)₃ (mild) rather than NaCNBH₃ with strong acid, to avoid stripping the methoxy group.

References

-

Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. (Foundational text on sp³-rich bioisosteres and small ring synthesis). Link

-